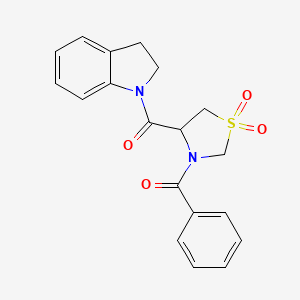

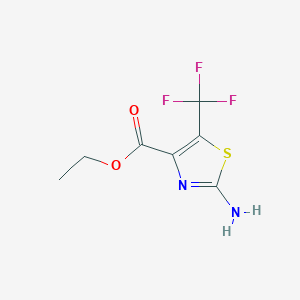

![molecular formula C7H7BrN4O2 B2954505 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 2241144-64-7](/img/structure/B2954505.png)

3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring . This compound is considered as a bioisostere of natural purine .

Synthesis Analysis

The synthesis of compounds like “3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A Michael addition-type reaction was proposed for the detection of the formed products .科学的研究の応用

Bromodomain Inhibition

Bromodomains: are involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. Compounds like EN300-6474791 can act as bromodomain inhibitors , which have potential therapeutic applications in cancer treatment, as they can modulate gene expression and potentially halt the proliferation of cancer cells .

Molecular Docking Studies

EN300-6474791 can be used in molecular docking studies to predict the interaction between the compound and target proteins. This is crucial in drug design and discovery, where the compound’s binding affinity and mode can be explored for various diseases .

Physicochemical Characterization

The compound’s physicochemical properties , such as molecular electrostatic potential and frontier orbital gap, can be analyzed using computational methods. These properties are essential for understanding the reactivity and interaction of the compound with other molecules .

Antiviral Activity

Indole derivatives, which share a similar core structure to EN300-6474791, have been reported to possess antiviral activities . Thus, EN300-6474791 could potentially be modified and tested for its efficacy against various viral infections .

Anti-inflammatory Properties

Similar to other indole derivatives, EN300-6474791 might exhibit anti-inflammatory properties . Research into such applications could lead to the development of new anti-inflammatory drugs .

Anticancer Potential

Given the biological activity of related compounds, EN300-6474791 could be investigated for its anticancer potential . It may work by interfering with cell signaling pathways or inhibiting enzymes that are overactive in cancer cells .

Antimicrobial Effects

Compounds with a pyrazolo[3,4-d]pyrimidin-4-one scaffold have been studied for their antimicrobial effects . EN300-6474791 could be part of studies aimed at combating antibiotic-resistant bacteria .

Chemical Synthesis and Modification

EN300-6474791 can serve as a starting point or intermediate in the chemical synthesis of more complex molecules. Its bromine atom makes it a versatile candidate for various organic transformations .

作用機序

Target of Action

The primary targets of 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one are protein kinases . These enzymes play active roles in signal transduction pathways in human cells . Dysfunction of protein kinases can cause many diseases, including cancer .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their function . It is considered an irreversible kinase inhibitor (IKI), which gains more attention due to non-equilibrium binding kinetics . In many cases, IKIs show improved biochemical efficacy compared to reversible inhibitors .

Biochemical Pathways

The compound affects the phosphorylation process in cellular signal transduction . This process regulates many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, the compound disrupts these pathways, potentially leading to the death of cancer cells .

Result of Action

The compound has shown good in vitro anti-proliferative activities against leukemia cell lines . Some derivatives of this compound were found to be 8–10 times more potent than the BTK inhibitor ibrutinib . The IC50 values of promising compounds were observed in the range of 0.84–2.9 μM against L1210, K562, and HL-60 cell lines .

特性

IUPAC Name |

3-bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c8-5-4-6(9-3-10-7(4)14)12(11-5)1-2-13/h3,13H,1-2H2,(H,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFISKWOGQMZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)C(=NN2CCO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

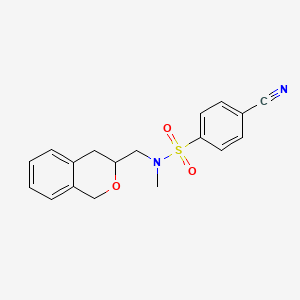

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)

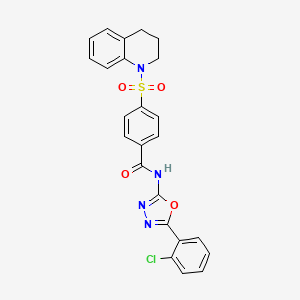

![1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2954424.png)

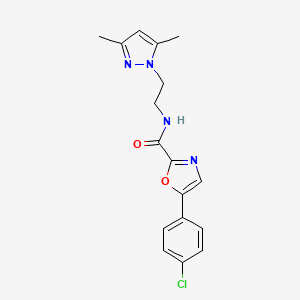

![4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride](/img/structure/B2954425.png)

![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)

![(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine](/img/structure/B2954430.png)

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954441.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2954444.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954445.png)